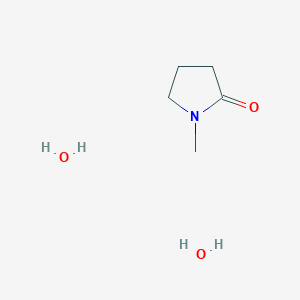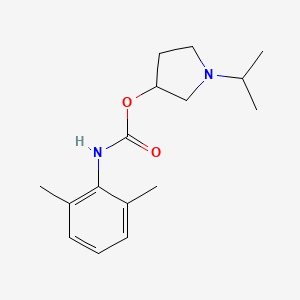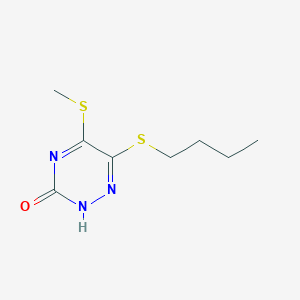
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one is a compound belonging to the triazine family, characterized by the presence of sulfur and nitrogen atoms in its structure. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
The synthesis of 6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-3-methylsulfanyl-2H-[1,2,4]triazin-5-one with butylthiol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as leucyl-tRNA synthetase, by binding to their active sites . This inhibition disrupts essential biological processes, leading to the compound’s antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one can be compared with other similar compounds, such as:
6-butylsulfanyl-6H-1,2,4-triazine-3,5-dione: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
6-benzylsulfanyl-5-thioxo-4,5-dihydro-2H-1,2,4-triazin-3-one: This compound contains a benzyl group instead of a butyl group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both butyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32331-16-1 |
|---|---|
Molekularformel |
C8H13N3OS2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H13N3OS2/c1-3-4-5-14-7-6(13-2)9-8(12)11-10-7/h3-5H2,1-2H3,(H,9,11,12) |
InChI-Schlüssel |
PRRXSRXNECKEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NNC(=O)N=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


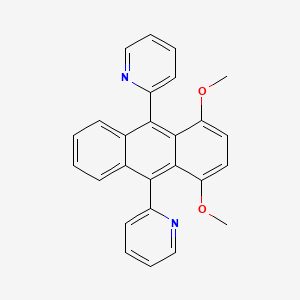
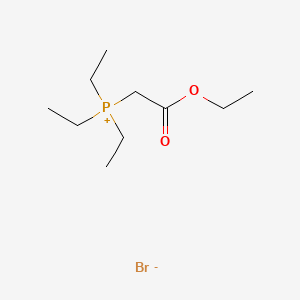
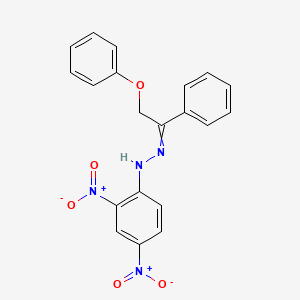


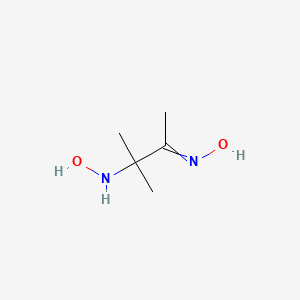

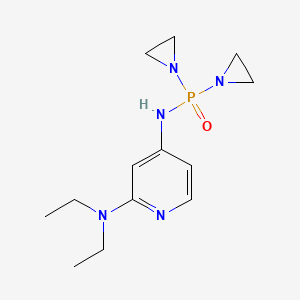
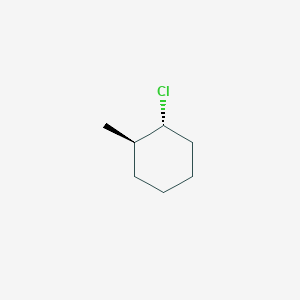
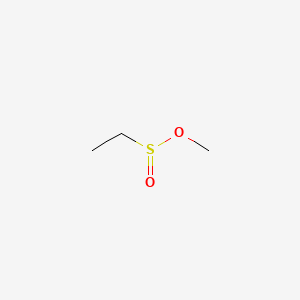
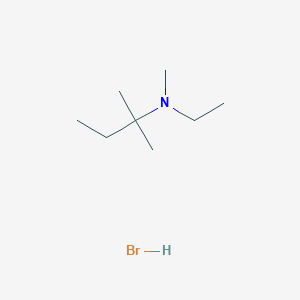
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
